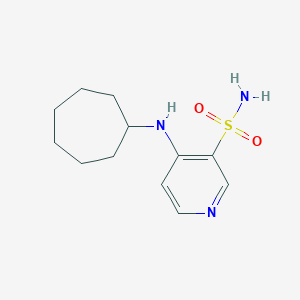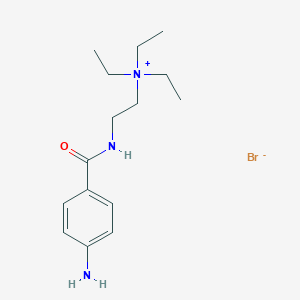![molecular formula C14H21N3O4S B231642 Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate, also known as EPCS, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. EPCS is a member of the sulfonylurea class of drugs and has been studied extensively for its use in treating various medical conditions.
Mechanism of Action
The mechanism of action of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells and smooth muscle cells. Activation of KATP channels leads to membrane hyperpolarization and subsequent calcium influx, which triggers insulin secretion and vasodilation, respectively. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which can lead to a reduction in the production of bicarbonate ions and subsequent acidosis.
Biochemical and Physiological Effects:
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have several biochemical and physiological effects. One of the most significant effects of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is its ability to stimulate insulin secretion from pancreatic beta cells. This effect can help to regulate blood glucose levels in diabetic patients. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a reduction in the production of bicarbonate ions and subsequent acidosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been extensively studied for its pharmacological properties, which can help to guide experimental design and interpretation of results. However, one limitation of using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments is its potential toxicity, which can limit the concentration of the compound that can be used in experiments.
Future Directions
There are several possible future directions for research on Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate. One potential avenue of research is the development of new derivatives of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate and its effects on various physiological systems. Finally, research is needed to explore the potential use of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in treating other medical conditions, such as cancer and neurological disorders.
Conclusion:
In conclusion, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a synthetic compound with significant potential for use in treating various medical conditions. The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been extensively studied for its pharmacological properties, including its ability to stimulate insulin secretion and vasodilation. While there are limitations to using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments, its potential for use in treating medical conditions warrants further research.
Synthesis Methods
The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate involves the reaction of 4-(cyclohexylamino)-3-pyridinylamine with ethyl chloroformate in the presence of a base. The resulting product is then treated with sulfonyl chloride to yield Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate. The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been studied extensively for its potential use in treating various medical conditions. One of the most promising applications of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is in the treatment of diabetes. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function.
properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl N-[4-(cyclohexylamino)pyridin-3-yl]sulfonylcarbamate |
InChI |
InChI=1S/C14H21N3O4S/c1-2-21-14(18)17-22(19,20)13-10-15-9-8-12(13)16-11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
FELFYWRUIHIWLB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCC2 |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)

![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
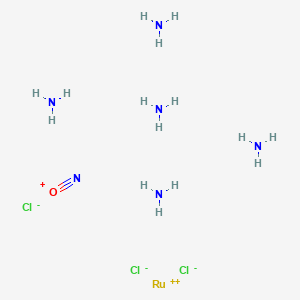

![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
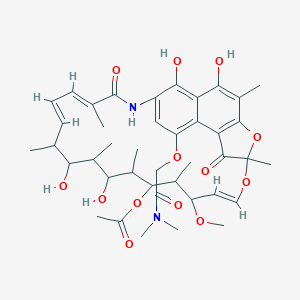
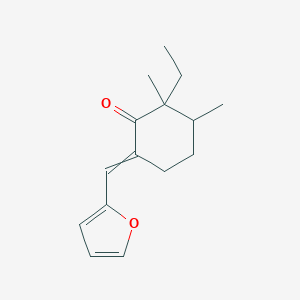
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)

